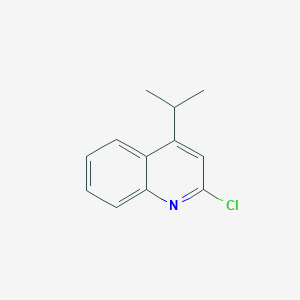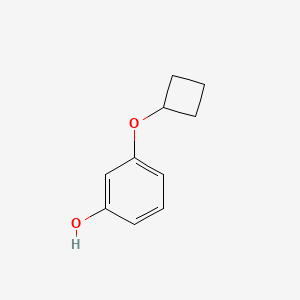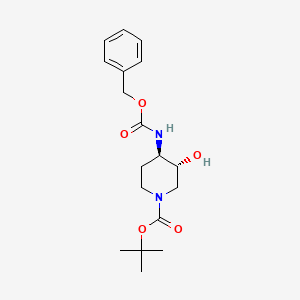
3-(1H-indol-5-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1H-indol-5-yl)aniline: is an organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. The compound features an indole ring system substituted with an aniline group at the 3-position, making it a valuable scaffold in medicinal chemistry and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-indol-5-yl)aniline can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone or aldehyde under acidic conditions to form the indole ring. Subsequent functionalization at the 3-position with an aniline group can be achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Fischer indole synthesis followed by selective functionalization. The process requires stringent control of reaction conditions to ensure high yield and purity. Catalysts and solvents used in the reactions are often recycled to minimize waste and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 3-(1H-indol-5-yl)aniline can undergo oxidation reactions to form various quinonoid structures. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form tetrahydroindole derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Halogenation, nitration, and sulfonation can be achieved using appropriate reagents like halogens, nitric acid, and sulfuric acid, respectively.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinonoid derivatives.
Reduction: Tetrahydroindole derivatives.
Substitution: Halogenated, nitrated, or sulfonated indole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 3-(1H-indol-5-yl)aniline is used as a building block in the synthesis of more complex organic molecules. Its indole core is a versatile scaffold for the development of new synthetic methodologies.
Biology: The compound exhibits various biological activities, including antimicrobial, antiviral, and anticancer properties. It is often used in the design of bioactive molecules for drug discovery.
Medicine: Due to its biological activities, this compound is explored as a potential therapeutic agent. It serves as a lead compound in the development of new drugs targeting specific diseases.
Industry: In the industrial sector, the compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique structure allows for the creation of materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(1H-indol-5-yl)aniline involves its interaction with various molecular targets. The indole ring can bind to multiple receptors and enzymes, modulating their activity. For example, it can inhibit the activity of certain kinases involved in cell signaling pathways, leading to antiproliferative effects in cancer cells. The compound’s ability to undergo electrophilic substitution also allows it to form covalent bonds with biological macromolecules, further influencing its biological activity.
Comparación Con Compuestos Similares
Indole-3-acetic acid: A plant hormone involved in growth and development.
Tryptophan: An essential amino acid and precursor to serotonin.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Uniqueness: 3-(1H-indol-5-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike other indole derivatives, it combines the reactivity of an aniline group with the indole core, making it a valuable compound for diverse applications in research and industry.
Propiedades
Fórmula molecular |
C14H12N2 |
|---|---|
Peso molecular |
208.26 g/mol |
Nombre IUPAC |
3-(1H-indol-5-yl)aniline |
InChI |
InChI=1S/C14H12N2/c15-13-3-1-2-10(9-13)11-4-5-14-12(8-11)6-7-16-14/h1-9,16H,15H2 |
Clave InChI |
VJJBMQMDVCHFNU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)N)C2=CC3=C(C=C2)NC=C3 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-Bromo-2-[(1-cyclopentylpiperidin-4-yl)oxy]pyrimidine](/img/structure/B8621000.png)
![3-[(4-Fluorobenzoyl)-oxymethyl]-pyridine hydrochloride](/img/structure/B8621007.png)
![2,2-Diethylbenz[f]isoindolinium bromide](/img/structure/B8621018.png)
![4-Thiazolidinone, 5-[(3-nitrophenyl)methylene]-3-phenyl-2-thioxo-](/img/structure/B8621025.png)


![1H-Isoindole-1,3(2H)-dione, 2-[4-(phenylamino)phenyl]-](/img/structure/B8621058.png)







